REACTION_CXSMILES
|
[Br:1][C:2]([F:12])([F:11])[C:3]([F:10])([F:9])[CH2:4][CH2:5]C(Cl)=O.N1C=CC=CC=1>C(#N)C>[Br:1][C:2]([F:12])([F:11])[C:3]([F:10])([F:9])[CH2:4][CH3:5]
|
Name
|
3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9
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Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(CCC(=O)Cl)(F)F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.93 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature under nitrogen for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting oily residue was dissolved in 250 mL dichloromethane
|
Type
|
WASH
|
Details
|
The later solution was washed once with 200 mL 1 N HCl
|
Type
|
WASH
|
Details
|
washed once with 200 mL saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(CC)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |